[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid is a useful research compound. Its molecular formula is C9H5F4NO4 and its molecular weight is 267.136. The purity is usually 95%.
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Scientific Research Applications
Molecular Imaging and Diagnostic Applications
[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid and its derivatives have been explored in molecular imaging, particularly in the development of fluorine-18 labeled estrogens for positron emission tomography (PET) imaging. These compounds exhibit high affinity for specific receptors and show selective uptake in target tissues, making them valuable for diagnostic purposes and the study of estrogen receptor-positive cancers (Kiesewetter et al., 1984). Similarly, derivatives have been used in PET imaging to identify, localize, and monitor Staphylococcus aureus infections, providing a non-invasive method to differentiate bacterial infections from sterile inflammation (Li et al., 2020).
Pharmaceutical Research and Drug Development
In pharmaceutical research, derivatives of this compound have been used to study the pharmacokinetics, metabolism, and molecular properties of potential therapeutic agents. For instance, certain derivatives have been investigated for their therapeutic potential in androgen-dependent diseases and benign hyperplasia, with comprehensive studies on their absorption, metabolism, and excretion profiles in preclinical models (Wu et al., 2006).
Agricultural and Pest Management Applications
Derivatives of this compound have also found utility in agricultural sciences, particularly in pest management. Studies have explored the interaction of acetic acid and phenylacetaldehyde derivatives as attractants for trapping pest species of moths, highlighting the complex interactions of these compounds in eliciting orientation responses of insects (Landolt et al., 2013).
Chemotherapy and Cancer Research
The compound and its derivatives have contributed to chemotherapy and cancer research. For example, studies have investigated the carcinogenic activities of derivatives of 2-acetylaminofluorene, comparing the activity of monofluoro derivatives in inducing tumors, thereby offering insights into the molecular structures and modifications that impact carcinogenic activity (Miller et al., 1962).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing nitro groups or trifluoromethyl groups, often interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of this compound. The nitro group could potentially undergo reduction in the body, and the trifluoromethyl group could participate in various interactions due to its lipophilic nature .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and various infectious diseases .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as fluorine atoms are known to form strong bonds with carbon .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
The action of this compound could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the nitro group could potentially undergo reduction under certain conditions .
Properties
IUPAC Name |
2-[2-fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO4/c10-6-1-4(9(11,12)13)2-7(14(17)18)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTQAJOBUFWJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.